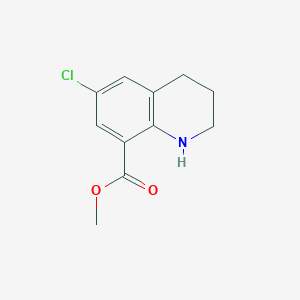

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Description

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H12ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3 |

InChI Key |

NNZLTSYZMPDDLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NCCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Quinoline Precursors

A direct approach to synthesizing tetrahydroquinoline derivatives involves the hydrogenation of quinoline precursors. For example, 8-methylquinoline has been reduced to 8-methyl-1,2,3,4-tetrahydroquinoline using a palladium-based catalyst (PdNPore) under hydrogen pressure (2 bar) in triethylamine at 50°C for 15 hours, yielding 71% . Adapting this method for Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate would require:

-

Starting with 6-chloro-8-cyanoquinoline or 6-chloro-8-carboxyquinoline .

-

Subjecting the precursor to hydrogenation conditions to reduce the aromatic ring.

-

Esterifying the carboxylic acid group (if present) using methanol under acidic conditions or methyl iodide with a base.

Key challenges include ensuring regioselectivity during hydrogenation and avoiding over-reduction. The use of PdNPore or similar catalysts in polar solvents like triethylamine may enhance selectivity .

Borrowing Hydrogen Methodology

The borrowing hydrogen (BH) strategy offers an atom-efficient pathway for constructing tetrahydroquinolines. Manganese(I) PN₃ pincer complexes, when activated with KH/KOH, enable the coupling of 2-aminobenzyl alcohols with secondary alcohols to form tetrahydroquinolines in one pot . For the target compound:

-

2-Amino-5-chloro-3-(methoxycarbonyl)benzyl alcohol serves as the primary substrate.

-

Reaction with a secondary alcohol (e.g., methanol) under catalytic conditions (e.g., Mn PN₃ complex, 120°C, KH/KOH base) facilitates cyclization and hydrogen transfer.

-

The reaction selectively yields the tetrahydroquinoline scaffold with water as the sole byproduct .

This method avoids stoichiometric reducing agents and leverages renewable alcohols. However, synthesizing the substituted 2-aminobenzyl alcohol precursor may require multi-step functionalization.

Cyclization of Keto Acid or Ester Intermediates

Cyclization reactions provide modular access to tetrahydroquinolines. For instance, 1-methyl-3-hydroxy-3-phenyl-6-chloro-1,2,3,4-tetrahydroquinoline-2,4-dione was synthesized via ketol rearrangement of dichloroacetamido intermediates . Adapting this route:

-

6-Chloro-8-(methoxycarbonyl)anthranilic acid undergoes condensation with benzoylformic acid chloride to form a keto ester intermediate.

-

Cyclization under acidic or basic conditions generates the tetrahydroquinoline core.

-

Reduction with sodium borohydride or catalytic hydrogenation finalizes the saturated ring .

This approach allows precise control over substituent positioning but may involve complex purification steps.

Post-synthetic modifications enable the introduction of the methyl ester group. For example:

-

6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is treated with thionyl chloride to form the acid chloride.

-

Reaction with methanol in the presence of a base (e.g., triethylamine) yields the methyl ester .

Alternatively, direct esterification using dimethyl sulfate or methyl iodide under alkaline conditions offers a straightforward pathway .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The compound can be reduced to form the corresponding tetrahydroquinoline derivative.

Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted tetrahydroquinoline derivatives can be obtained.

Reduction Products: The corresponding tetrahydroquinoline derivative.

Oxidation Products: Quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and carboxylate groups play a crucial role in its reactivity and biological activity. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a) Halogenated Derivatives

- Methyl 6-Bromo-1,2,3,4-Tetrahydroquinoline-8-Carboxylate (CID 72183345) Molecular Formula: C₁₁H₁₂BrNO₂ Key Differences: Bromine (atomic radius: 1.85 Å) replaces chlorine (0.99 Å), increasing steric bulk and polarizability. This substitution may enhance lipophilicity and alter binding affinity in biological systems. Collision Cross-Section (CCS): Predicted CCS for [M+H]⁺ is 149.8 Ų, slightly larger than expected for the chloro analog due to bromine’s larger atomic volume .

b) Non-Halogenated Tetrahydroquinolines

- 6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2) Molecular Formula: C₁₀H₁₃N Key Differences: Lacks the 8-carboxylate ester and 6-chloro substituent. The methyl group at position 6 is electron-donating, contrasting with the electron-withdrawing chloro group. This difference impacts electronic distribution, reducing dipole moment and hydrogen-bonding capacity compared to the target compound .

c) Carboxylate Ester Variants

- 6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acids Key Differences: These analogs (e.g., R = methyl, R’ = H) feature additional methyl groups at positions 2 and 4, increasing steric hindrance.

Physicochemical and Functional Properties

| Compound | Molecular Formula | Substituents (Position) | Predicted CCS [M+H]⁺ (Ų) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₂ClNO₂ | Cl (6), COOCH₃ (8) | ~145–148 (estimated) | Ester, Chloro |

| 6-Bromo Analog (CID 72183345) | C₁₁H₁₂BrNO₂ | Br (6), COOCH₃ (8) | 149.8 | Ester, Bromo |

| 6-Methyl-THQ (CAS 91-61-2) | C₁₀H₁₃N | CH₃ (6) | N/A | Amine, Methyl |

| 8-Methyl-THQ (CAS 52601-70-4) | C₁₀H₁₃N | CH₃ (8) | N/A | Amine, Methyl |

Notes:

- Halogen Effects : Chloro and bromo substituents increase electrophilicity at the aromatic ring, influencing reactivity in nucleophilic substitution or cross-coupling reactions. Bromine’s larger size may hinder sterically demanding interactions compared to chlorine .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces acidity (pKa ~4–5) compared to carboxylic acid analogs (pKa ~2–3), affecting ionization and membrane permeability .

Hydrogen Bonding and Crystal Packing

The methyl ester group at position 8 acts as a hydrogen-bond acceptor, enabling interactions with donor groups (e.g., amines or hydroxyls). This contrasts with non-ester analogs like 6-methyl-THQ, which rely on amine groups for hydrogen bonding. The chloro substituent’s electron-withdrawing nature may further polarize the ester carbonyl, enhancing its acceptor strength. Such interactions are critical in crystal engineering and supramolecular assembly, as demonstrated in Etter’s graph-set analysis .

Biological Activity

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄ClN₁O₂

- Molecular Weight : Approximately 211.67 g/mol

- Structural Features : The compound features a chloro substituent and a carboxylate group, which enhance its interaction with biological targets and stability compared to other compounds in the tetrahydroquinoline class.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antibacterial and Antiviral Properties

Studies have shown that this compound possesses significant antibacterial and antiviral properties. The presence of the chloro group enhances its binding affinity to specific enzymes and receptors, potentially leading to the inhibition of critical biological pathways involved in infections.

Anticancer Potential

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : Human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780).

- Mechanism : It is suggested that this compound induces oxidative stress in cancer cells, making them more susceptible to treatment by increasing reactive oxygen species (ROS) levels .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chloro substituent enhances the compound's ability to interact with enzymes involved in metabolic pathways.

- Induction of Oxidative Stress : By increasing ROS levels, it selectively targets cancer cells that are already under oxidative stress due to their metabolic dysfunctions .

- Receptor Binding : The structural configuration allows it to act as a ligand for specific receptors, potentially disrupting normal cellular functions.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| This compound | 0.92 | Methyl ester form; alters solubility and reactivity |

| 5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | 0.92 | Chloro group at position 5 |

| 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | 0.90 | Chloro group at position 7 |

| 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | 0.89 | Lacks chloro substitution |

| Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate | - | Contains fluorine; different biological activity |

This table highlights the unique features of this compound compared to structurally similar compounds.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

- In Vitro Studies : Research has demonstrated its effectiveness against multiple cancer cell lines with IC50 values indicating significant cytotoxicity.

- Animal Models : Preliminary studies suggest potential applications in treating inflammation and chronic pain due to its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting from substituted anilines or pre-functionalized quinoline precursors. For example, cyclization of 2-alkenylanilines with aldehydes or ketones in the presence of bases like DBU can form the tetrahydroquinoline core . Chlorination at the 6-position is achieved using reagents like N-chlorosuccinimide (NCS), followed by esterification at the 8-position. Optimization involves adjusting solvent polarity (e.g., dichlorobenzene for high-temperature reactions ), catalyst load (e.g., AlCl₃ for Friedel-Crafts reactions ), and purification via column chromatography or recrystallization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of NMR (¹H/¹³C) to verify substituent positions and stereochemistry, FTIR to confirm functional groups (e.g., ester C=O stretch ~1730 cm⁻¹ ), and X-ray crystallography (via SHELX programs ) for absolute configuration. Mass spectrometry (GC-MS or LC-MS) validates molecular weight . Purity is assessed via HPLC with UV detection.

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Screen for antimicrobial activity using broth microdilution assays (e.g., against S. aureus or E. coli), and evaluate anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structural analogs show activity by disrupting DNA synthesis or inducing apoptosis .

Advanced Research Questions

Q. How do electronic effects of the 6-chloro and 8-carboxylate groups influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology : The electron-withdrawing Cl at C6 activates the ring for electrophilic substitution at adjacent positions, while the ester group at C8 directs reactivity via resonance. Use DFT calculations (e.g., Gaussian software) to map electron density and predict sites for Suzuki-Miyaura coupling or SNAr reactions. Experimental validation via regioselective functionalization (e.g., Pd-catalyzed couplings) can confirm computational models .

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Methodology :

- Control standardization : Ensure consistent cell lines, culture conditions, and assay protocols.

- Metabolic stability : Assess compound stability in assay media via LC-MS to rule out degradation .

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing Cl with F or modifying the ester) to isolate contributing factors .

- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results across labs .

Q. What crystallographic techniques resolve challenges in characterizing polymorphs or solvates of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement and Mercury software for packing analysis.

- Powder XRD (PXRD) : Compare experimental patterns with simulated data from SCXRD to identify polymorphs.

- Thermogravimetric analysis (TGA) : Detect solvates by mass loss upon heating. For example, highlights C–H⋯π and hydrogen-bonding interactions influencing crystal packing .

Key Methodological Recommendations

- Synthetic Challenges : Steric hindrance at C6 may require bulky ligands (e.g., XPhos) for cross-coupling .

- Analytical Gaps : Lack of density/boiling point data necessitates differential scanning calorimetry (DSC) and Ebulliometry .

- Biological Studies : Prioritize in vitro ADMET profiling (e.g., microsomal stability, plasma protein binding) before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.